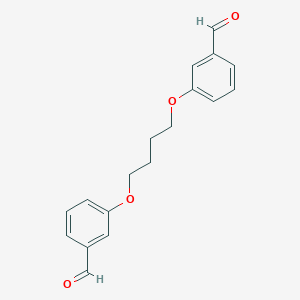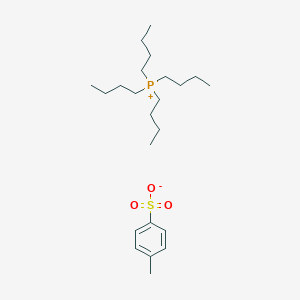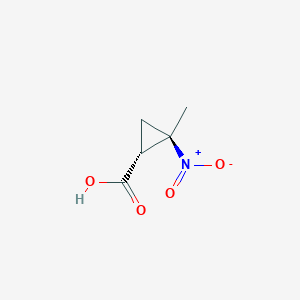
1,4-Bis(3-formylphenoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(3-formylphenoxy)butane is an organic compound with the molecular formula C18H18O4 It is a bifunctional molecule containing two formyl groups attached to phenoxy groups, which are further connected by a butane linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(3-formylphenoxy)butane can be synthesized through the reaction of 1,4-dibromobutane with 3-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 3-hydroxybenzaldehyde displace the bromine atoms on 1,4-dibromobutane, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(3-formylphenoxy)butane undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The formyl groups can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Condensation: Primary amines or hydrazines in the presence of a catalytic amount of acid or base.
Major Products Formed
Oxidation: 1,4-Bis(3-carboxyphenoxy)butane.
Reduction: 1,4-Bis(3-hydroxyphenoxy)butane.
Condensation: Corresponding imines or hydrazones.
Aplicaciones Científicas De Investigación
1,4-Bis(3-formylphenoxy)butane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Bis(3-formylphenoxy)butane depends on its specific application. For instance, when used as a fluorescent probe for metal ion detection, the compound forms a complex with the target ion, leading to a change in its photophysical properties. This interaction can be monitored using fluorescence spectroscopy, providing a sensitive and selective method for detecting metal ions .
Comparación Con Compuestos Similares
1,4-Bis(3-formylphenoxy)butane can be compared with other similar compounds, such as:
1,4-Bis(2-formylphenoxy)butane: Similar structure but with formyl groups at the 2-position of the phenoxy rings.
1,4-Bis(4-formylphenoxy)butane: Formyl groups at the 4-position of the phenoxy rings, leading to distinct chemical and physical properties.
Propiedades
Número CAS |
121799-26-6 |
|---|---|
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
3-[4-(3-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O4/c19-13-15-5-3-7-17(11-15)21-9-1-2-10-22-18-8-4-6-16(12-18)14-20/h3-8,11-14H,1-2,9-10H2 |
Clave InChI |
DPWLMAHEZCLAJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
SMILES canónico |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
Sinónimos |
1,4-BIS(3-FORMYLPHENOXY)BUTANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















